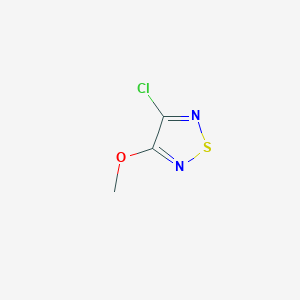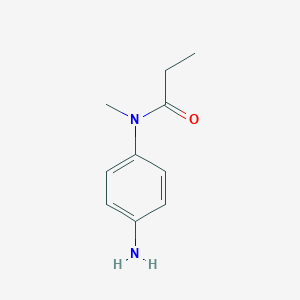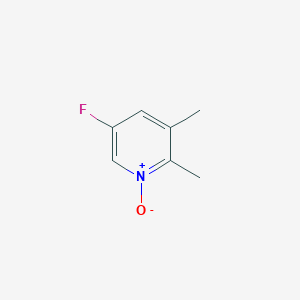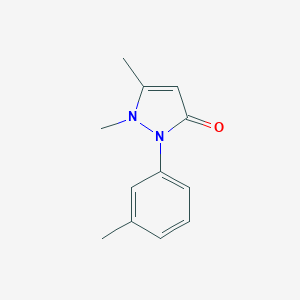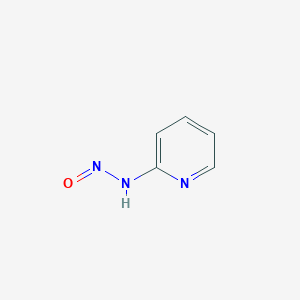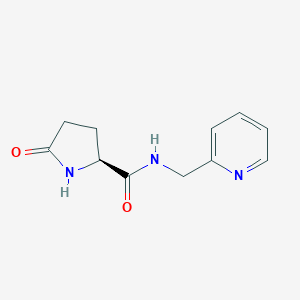
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide, also known as SM-130686, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for a variety of biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the degradation of incretin hormones, which regulate glucose metabolism and insulin secretion. By inhibiting DPP-IV, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide increases the levels of these hormones and improves glucose metabolism. In addition, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been found to have other effects on cellular signaling pathways, including the inhibition of NF-κB and the activation of AMP-activated protein kinase (AMPK).
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide are diverse and depend on the specific experimental conditions. In general, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in a variety of cell types. In addition, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, the effects of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide on different cell types and in different experimental conditions need to be further investigated.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide for lab experiments include its unique mechanism of action, which makes it a promising candidate for a variety of biochemical and physiological experiments. In addition, this compound has been shown to have low toxicity and good stability in vitro and in vivo. However, the limitations of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide include its relatively low yield in the synthesis method and the need for further investigation of its effects on different cell types and in different experimental conditions.
Zukünftige Richtungen
There are many future directions for the study of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, autoimmune diseases, and cancer. Another direction is to further investigate its mechanism of action and effects on cellular signaling pathways. In addition, the synthesis method of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide could be optimized to improve the yield and reduce the cost of this compound. Overall, the study of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has the potential to lead to new insights into the regulation of cellular signaling pathways and the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves a series of chemical reactions, starting with the synthesis of pyridine-2-carboxylic acid. This acid is then reacted with 2-chloromethylpyridine to form an intermediate, which is then reacted with (S)-proline to form the final product. The yield of this synthesis method is reported to be around 30%, which is relatively low compared to other small molecules.
Wissenschaftliche Forschungsanwendungen
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to modulate the activity of immune cells and may be useful in the treatment of autoimmune diseases. In cancer research, this compound has been found to have anti-tumor effects and may be useful in the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
121873-15-2 |
|---|---|
Produktname |
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide |
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(2S)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c15-10-5-4-9(14-10)11(16)13-7-8-3-1-2-6-12-8/h1-3,6,9H,4-5,7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
LLDCPXHOZIQGME-VIFPVBQESA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC2=CC=CC=N2 |
SMILES |
C1CC(=O)NC1C(=O)NCC2=CC=CC=N2 |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



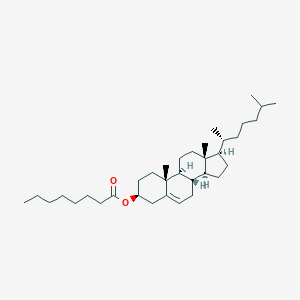
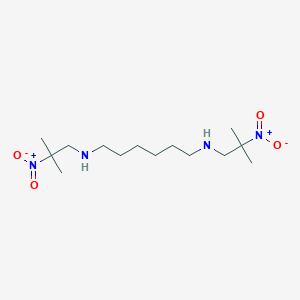
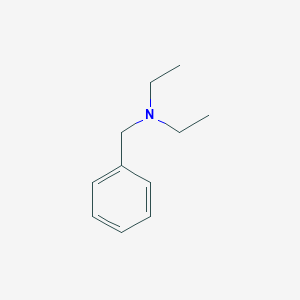
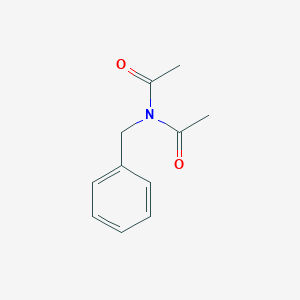
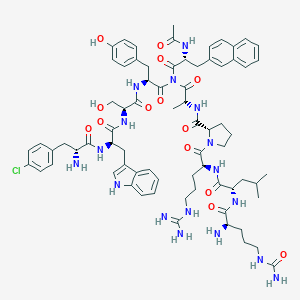
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
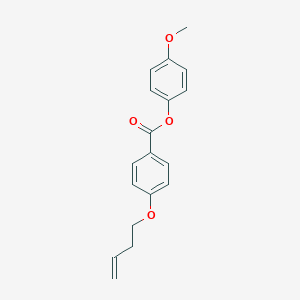
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)
